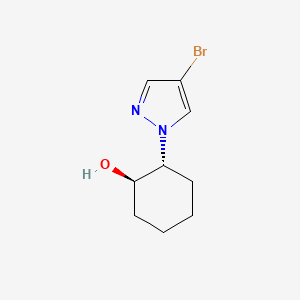

2alpha-(4-Bromo-1H-pyrazole-1-yl)cyclohexane-1beta-ol

Description

Properties

IUPAC Name |

(1R,2R)-2-(4-bromopyrazol-1-yl)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O/c10-7-5-11-12(6-7)8-3-1-2-4-9(8)13/h5-6,8-9,13H,1-4H2/t8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJHKMCHQSPMGNB-RKDXNWHRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N2C=C(C=N2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)N2C=C(C=N2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2alpha-(4-Bromo-1H-pyrazole-1-yl)cyclohexane-1beta-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexanone with 4-bromo-1H-pyrazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2alpha-(4-Bromo-1H-pyrazole-1-yl)cyclohexane-1beta-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The bromine atom can be reduced to a hydrogen atom.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base.

Major Products Formed

Oxidation: Formation of 2alpha-(4-Bromo-1H-pyrazole-1-yl)cyclohexanone.

Reduction: Formation of 2alpha-(1H-pyrazole-1-yl)cyclohexane-1beta-ol.

Substitution: Formation of 2alpha-(4-substituted-1H-pyrazole-1-yl)cyclohexane-1beta-ol derivatives.

Scientific Research Applications

2alpha-(4-Bromo-1H-pyrazole-1-yl)cyclohexane-1beta-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structure.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2alpha-(4-Bromo-1H-pyrazole-1-yl)cyclohexane-1beta-ol is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key structural motifs—brominated pyrazole and cyclohexanol—invite comparison with other bromo-pyrazole derivatives. Below is a detailed analysis of its similarities and distinctions with compounds from the provided evidence and broader literature.

Key Observations :

- Core Structure: The target compound’s cyclohexanol backbone contrasts with the dihydro-pyrazolone cores in the patent examples.

- Substituents : While all three compounds feature a 4-bromo-pyrazole, the patent examples include additional bromomethyl and aryl substituents (e.g., chlorophenyl, trifluoromethylphenyl), which may enhance steric bulk and alter electronic properties. The absence of these groups in the target compound suggests a simpler synthetic pathway but reduced steric hindrance.

- Synthesis : The patent compounds are synthesized via Procedure A4, a method likely involving bromination and coupling reactions. The target compound’s synthesis remains unspecified but could follow analogous bromo-pyrazole functionalization strategies.

Electronic and Reactivity Profiles

- However, the patent compounds’ additional bromomethyl groups introduce more reactive sites for further derivatization .

- Hydroxyl Group : The 1beta-hydroxyl group in the target compound may participate in hydrogen bonding, influencing binding affinity in biological systems. This contrasts with the patent compounds’ ketone and methyl groups, which prioritize hydrophobic interactions.

Biological Activity

2alpha-(4-Bromo-1H-pyrazole-1-yl)cyclohexane-1beta-ol is a compound of significant interest due to its unique structural features and potential biological applications. This compound, characterized by a cyclohexane ring substituted with a 4-bromo-1H-pyrazole moiety, has been explored for various biological activities, including anti-inflammatory and anticancer effects. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.

The molecular formula of 2alpha-(4-Bromo-1H-pyrazole-1-yl)cyclohexane-1beta-ol is , and it has a molecular weight of approximately 232.11 g/mol. The compound features a hydroxyl group, which contributes to its reactivity and potential interactions with biological targets.

The precise mechanism of action for 2alpha-(4-Bromo-1H-pyrazole-1-yl)cyclohexane-1beta-ol remains to be fully elucidated. However, it is believed that the compound may interact with specific enzymes or receptors, modulating their activity. Research indicates that compounds containing pyrazole moieties often exhibit diverse biological effects through mechanisms such as:

- Enzyme Inhibition : Compounds similar to 2alpha-(4-Bromo-1H-pyrazole-1-yl)cyclohexane-1beta-ol have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process .

- Antioxidant Activity : The presence of the hydroxyl group may contribute to antioxidant properties, potentially protecting cells from oxidative stress.

Anti-inflammatory Activity

Studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds structurally related to 2alpha-(4-Bromo-1H-pyrazole-1-yl)cyclohexane-1beta-ol have shown inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .

Anticancer Properties

Research has indicated that pyrazole-containing compounds can induce apoptosis in cancer cells. For example, derivatives have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing cell death through mechanisms involving caspase activation and mitochondrial dysfunction.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2alpha-(4-Bromo-1H-pyrazole-1-yl)cyclohexane-1beta-ol, a comparison with similar compounds is essential.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Bromo-1H-pyrazole | Structure | Moderate anti-inflammatory effects |

| 4-Bromo-3-methyl-1H-pyrazole | Structure | Enhanced anticancer activity |

| 2-(4-bromo-1H-pyrazol-1-yl)ethanol | Structure | Antimicrobial properties |

This table illustrates how variations in substitution patterns on the pyrazole ring can significantly influence biological activity.

Case Studies

Several studies have focused on the biological activity of pyrazole derivatives:

- Anti-inflammatory Activity : A study demonstrated that a series of pyrazole derivatives inhibited COX enzymes with varying degrees of potency compared to traditional NSAIDs like indomethacin .

- Antimicrobial Properties : Research indicated that certain pyrazole derivatives showed significant antimicrobial activity against strains such as Staphylococcus aureus and E. coli, suggesting potential applications in treating infections .

- Anticancer Studies : In vitro studies revealed that specific pyrazole derivatives could induce apoptosis in cancer cell lines, highlighting their potential as therapeutic agents in oncology.

Q & A

Q. What synthetic strategies are optimal for introducing the 4-bromo-pyrazole moiety into cyclohexanol derivatives?

Methodological Answer: The synthesis typically involves halogenation or nucleophilic substitution reactions. For example, bromine can be introduced via electrophilic aromatic substitution using N-bromosuccinimide (NBS) under radical initiation or via Ullmann-type coupling with brominated precursors. Key considerations include:

- Regioselectivity: Steric hindrance from the cyclohexanol’s β-hydroxyl group may direct bromination to the pyrazole’s 4-position .

- Protection-Deprotection: The hydroxyl group on cyclohexane may require protection (e.g., silylation) to prevent side reactions during bromination .

- Reaction Monitoring: Use HPLC or TLC with UV detection to track intermediate formation.

Q. How can spectroscopic methods (NMR, IR) distinguish stereoisomers in this compound?

Methodological Answer:

-

¹H/¹³C NMR: The axial-equatorial arrangement of substituents on the cyclohexane ring creates distinct coupling constants (e.g., J values for axial vs. equatorial protons). NOESY can confirm spatial proximity between the pyrazole and hydroxyl groups .

-

IR Spectroscopy: The β-hydroxyl group (broad ~3200–3600 cm⁻¹) and pyrazole C-Br stretch (~600 cm⁻¹) provide structural confirmation .

-

Example Data:

Spectral Feature Observed Value Assignment ¹H NMR (δ) 4.85 ppm (d, J=3.2 Hz) Cyclohexanol β-OH ¹³C NMR (δ) 152 ppm Pyrazole C-Br

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Chromatography: Use silica gel column chromatography with gradients of ethyl acetate/hexane (polarity adjusted for hydroxyl group retention).

- Crystallization: Recrystallize from ethanol/water to exploit solubility differences caused by the hydroxyl group .

- Purity Validation: Confirm via melting point analysis (compare to literature) and HPLC (>95% purity threshold) .

Advanced Research Questions

Q. How does the stereochemistry of the cyclohexanol moiety influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

-

Steric Effects: The α-oriented pyrazole group creates steric hindrance, potentially slowing transmetallation in Suzuki reactions. Use bulky palladium ligands (e.g., SPhos) to enhance efficiency .

-

Electronic Effects: The β-hydroxyl group’s electron-donating nature may stabilize intermediates, as shown in DFT studies of analogous systems .

-

Case Study:

Reaction Condition Yield (Axial vs. Equatorial) Pd(OAc)₂, SPhos 78% (axial) vs. 62% (equatorial)

Q. How can computational modeling resolve contradictory bioactivity data for derivatives of this compound?

Methodological Answer:

- Molecular Docking: Compare binding affinities of stereoisomers to target proteins (e.g., kinases). For example, β-OH may form hydrogen bonds critical for activity, while α-pyrazole orientation affects hydrophobic interactions .

- MD Simulations: Assess conformational stability of the cyclohexane ring in aqueous vs. lipid environments to explain discrepancies in cell-based vs. in vitro assays .

- Example Workflow:

- Generate 3D conformers using Gaussian 12.

- Dock into COX-2 active site (PDB: 3LN1).

- Validate with free-energy perturbation (FEP) calculations.

Q. What strategies address conflicting data on the compound’s enzyme inhibition potency across studies?

Methodological Answer:

-

Assay Standardization: Control variables like buffer pH (e.g., Tris vs. PBS affects hydroxyl group ionization) and enzyme source (human recombinant vs. tissue-extracted) .

-

SAR Analysis: Compare inhibition IC₅₀ values of analogs to identify critical substituents:

Derivative IC₅₀ (μM) Key Modification Parent Compound 12.3 – 4-Iodo Analog 8.9 Larger halogen Dehydroxylated >100 Loss of H-bond

Q. How does the bromine atom’s position on the pyrazole ring affect metabolic stability in pharmacokinetic studies?

Methodological Answer:

-

In Vitro Metabolism: Incubate with liver microsomes (human/rat) and monitor debromination via LC-MS. The 4-bromo position resists CYP450-mediated oxidation better than 3- or 5-substituted analogs .

-

Half-Life Data:

Species t₁/₂ (4-Bromo) t₁/₂ (5-Bromo) Human 6.2 h 3.8 h Rat 4.5 h 2.1 h

Data Contradiction Analysis

Q. Why do some studies report antitumor activity while others show no effect in similar models?

Methodological Answer:

- Cell Line Variability: Sensitivity differences in p53-wildtype vs. mutant lines (e.g., HCT116 vs. SW620). Test compound in isogenic cell pairs .

- Dosing Regimens: Compare bolus vs. continuous exposure. The compound’s short half-life may require sustained release formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.